Compound Description: 3-[3-(N,N-dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) is a potent and neutral antagonist at the h5-HT1B receptor. [] It has a similar binding affinity profile to its O-methylated analogs, but differs significantly in its intrinsic activity. [] GR-55562 is used to differentiate between partial agonists and neutral 5-HT1B antagonists. []
Compound Description: 3-[3-(N,N-dimethylamino)propyl]-4-methoxy-N-[4-(pyridin-4-yl)phenyl]benzamide (3a) is an O-methylated analog of GR-55562 and also acts as a neutral and potent antagonist at the h5-HT1B receptor. []
Compound Description: 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine is a compound synthesized through a practical method involving hydrogenation. [] It is derived from its pyridine-containing precursor. []
Compound Description: 4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax) is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w. [] It is investigated in combination with CDK5 inhibitors for its potential in pancreatic cancer treatment by synergistically inducing apoptosis. []
Compound Description: 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Venetoclax) is a potent Bcl-2 inhibitor used for the treatment of hematologic malignancies. [, , , ] Its oxidative stress degradation leads to the formation of two impurities, Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). []
Compound Description: 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (VNO) is an oxidative impurity of Venetoclax formed during oxidative stress degradation. [] It can be synthesized by oxidizing Venetoclax with m-CPBA in dichloromethane. []
Relevance: VNO is directly derived from Venetoclax, which shares a close structural relationship with 4-(N,N-dimethylsulfamoyl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide. [] The presence of a common core structure, consisting of a benzamide moiety, a sulfonyl group linked to an aromatic ring, and a piperazinyl group, establishes a connection between VNO and the main compound. This shared structural framework may result in certain similarities in their biological profiles, although the distinct functional groups and side chain modifications are likely to introduce differences in their specific activities and interactions with biological targets.
Compound Description: 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (VHA) is another oxidative impurity of Venetoclax formed through [, ] Meisenheimer rearrangement of VNO. []
Compound Description: 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30) is a nitro reduction metabolite of Venetoclax, likely formed by gut bacteria. [] It represents 13% of the administered dose in feces. []
Compound Description: 4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27) is a major metabolite of Venetoclax formed by oxidation at the 6-position of the cyclohexenyl ring followed by cyclization. [] It is primarily formed by cytochrome P450 isoform 3A4 (CYP3A4). []
Compound Description: 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (Flumatinib, HH-GV678) is a tyrosine kinase inhibitor currently in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML). []
Compound Description: 4-(4-methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (Imatinib) is a well-known tyrosine kinase inhibitor used in the treatment of CML. [] It is compared to Flumatinib in metabolic studies, highlighting the influence of electron-withdrawing groups on amide bond cleavage. []
Compound Description: 3-chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide (GSK923295) is a potent and selective inhibitor of centromere-associated protein E (CENP-E). [] It has demonstrated broad antitumor activity in vivo and is currently in human clinical trials. []
Reference Link:
Overview
The compound 4-(N,N-dimethylsulfamoyl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic molecule notable for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry.
Source
The compound is synthesized through various chemical processes, often involving multi-step reactions that incorporate different functional groups. Its structure suggests potential utility in pharmacology, particularly as a therapeutic agent targeting specific biological pathways.
Classification
This compound can be classified under:
Chemical Class: Sulfonamides
Functional Groups: Amide, Sulfonyl, Piperidine, and Pyridine
Therapeutic Category: Potential anti-cancer or anti-inflammatory agents, given the structural motifs common in drug design.
Synthesis Analysis
Methods
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves several key steps:
Formation of the Sulfamoyl Group: The introduction of the N,N-dimethylsulfamoyl group can be achieved through the reaction of a suitable amine with sulfur trioxide or chlorosulfonic acid followed by methylation.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized using standard cyclization techniques involving appropriate precursors.
Coupling Reactions: The final compound is formed through coupling reactions between the sulfamoyl and piperidine derivatives, often employing coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Technical Details
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products. Characterization of intermediates and final products is typically performed using techniques like NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and mass spectrometry for confirmation of structure and purity.
Molecular Structure Analysis
Structure
The molecular formula of this compound is C23H30N4O4S2, indicating a complex structure with multiple functional groups. The presence of a sulfonamide moiety contributes significantly to its solubility and biological activity.
Data
Key structural features include:
Amide Bonds: Present in the benzamide structure.
Sulfonyl Groups: Contributing to the molecule's reactivity and interaction with biological targets.
Pyridine and Piperidine Rings: These heterocycles are crucial for binding interactions in biological systems.
Chemical Reactions Analysis
Reactions
The compound can participate in various chemical reactions typical for sulfonamides and amides:
Acid-Base Reactions: The sulfonamide nitrogen can act as a base, participating in protonation/deprotonation equilibria.
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
Technical Details
Reactions involving this compound must be carefully monitored due to potential side reactions associated with functional groups. Reaction conditions such as pH, temperature, and solvent can significantly influence outcomes.
Mechanism of Action
Process
While specific studies on this compound's mechanism of action may be limited, sulfonamides generally inhibit bacterial growth by interfering with folate synthesis pathways. In a therapeutic context, compounds with similar structures may also target tyrosine kinases or other enzymes involved in cancer cell proliferation.
Data
Research into related compounds has shown that modifications to the sulfonamide group can enhance selectivity and potency against specific targets, suggesting that this compound may exhibit similar behavior depending on its structural configuration.
Physical and Chemical Properties Analysis
Physical Properties
Key physical properties include:
Molecular Weight: Approximately 494.64 g/mol
Solubility: Likely soluble in polar solvents due to the presence of polar functional groups.
Chemical Properties
Chemical properties include:
Stability: Generally stable under neutral conditions but may hydrolyze under acidic or basic conditions.
Reactivity: Reacts with electrophiles due to the nucleophilic nature of the sulfonamide nitrogen.
Relevant analyses such as melting point determination and spectroscopic methods are essential for characterizing these properties.
Applications
Scientific Uses
This compound holds potential applications in:
Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases such as cancer or inflammatory disorders.
Biochemical Research: Investigating pathways involving sulfonamides and their effects on cellular processes.
Given its complex structure, further research is warranted to explore its full therapeutic potential and mechanisms of action within biological systems.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.